

Targeting the KLF4-CtBP Axis: A Comparative Guide to Small Molecule Inhibitors

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Compound of Interest

Compound Name: HJC0149

Cat. No.: B15613480

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For researchers, scientists, and drug development professionals, understanding the specificity and efficacy of molecules targeting the Krüppel-like factor 4 (KLF4) and C-terminal binding protein (CtBP) interaction is critical for advancing therapeutic strategies in oncology and other diseases. While the specific compound **HJC0149** is not documented in publicly available scientific literature, this guide provides a comparative analysis of known inhibitors that target CtBP, a key interaction partner of KLF4, thereby disrupting the oncogenic KLF4-CtBP complex.

The interaction between the transcription factor KLF4 and the transcriptional co-repressor CtBP is a crucial driver in various cancers. CtBP is recruited by KLF4 to repress tumor suppressor genes, promoting cell proliferation and epithelial-mesenchymal transition (EMT).^{[1][2]} Therefore, inhibiting the KLF4-CtBP interaction presents a promising therapeutic avenue. This guide details and compares small molecules known to inhibit CtBP, offering insights into their mechanisms, binding affinities, and cellular effects.

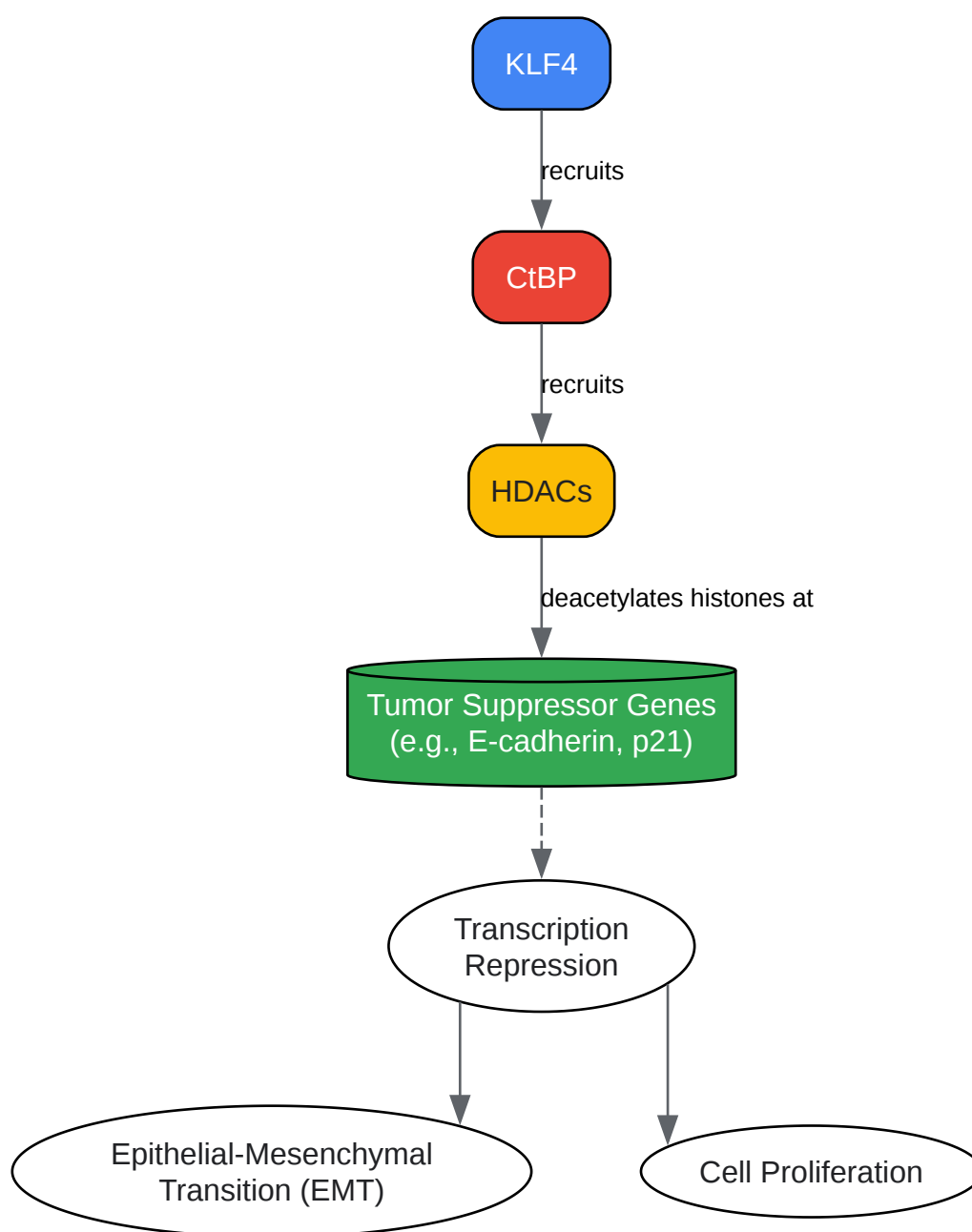
Comparison of CtBP Inhibitors

The following table summarizes the quantitative data for known small molecule inhibitors of CtBP. These compounds represent different approaches to disrupting CtBP function, either by targeting its dehydrogenase activity or by interfering with protein-protein interactions.

Compound	Target	Mechanism of Action	Binding Affinity (Kd) / IC50	Cellular Effects	Reference
MTOB (4-methylthio-2-oxobutyric acid)	CtBP1/2 Dehydrogenase Domain	Substrate inhibitor at high concentrations	>300 μ M (for inhibition)	Induces apoptosis, evicts CtBP from target promoters	[1][2][3]
HIPP (2-hydroxyimino-3-phenylpropanoic acid)	CtBP1/2 Dehydrogenase Domain	Competitive inhibitor	~1.6 μ M (Ki)	More potent than MTOB in inhibiting CtBP catalysis	[1][2]
NSC95397	CtBP1-E1A Interaction	Inhibits the PxDLS-mediated interaction of CtBP with its partners	2.9 μ M (α Screen IC50)	Disrupts CtBP-protein interactions	[2]
Comp.11 (N-(3,4-dichlorophenyl)-4-(((4-nitrophenyl)carbamoyl)amino)benzenesulfonamide)	CtBP1/BARS Rossmann Fold	Binds to the Rossmann fold, affecting oligomerization and partner binding	Not specified	Inhibits membrane fission, mitotic entry, and pro-tumoral transcriptional effects	[4]

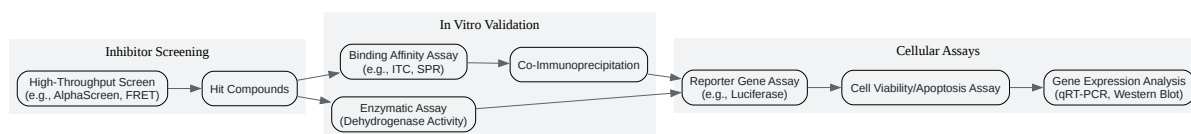
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the KLF4-CtBP signaling pathway and a general experimental workflow for identifying and characterizing inhibitors of this interaction.



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Caption: KLF4-CtBP signaling pathway leading to transcriptional repression and cancer progression.



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